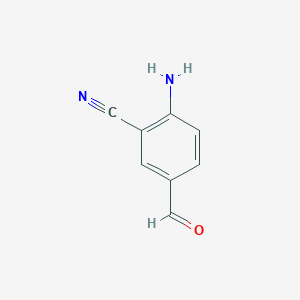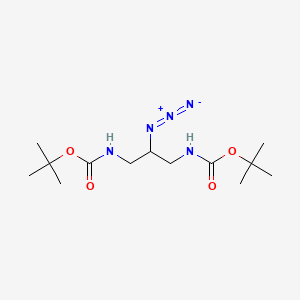
2-Ethylbenzamide
Descripción general
Descripción
2-Ethylbenzamide, also known as EBA or 2-EBA, is a versatile organic compound used in a variety of scientific applications. It is an amide of 2-ethylbenzoic acid and an amine, and is an important intermediate in the synthesis of many compounds. It is used as a reagent in organic synthesis, as a corrosion inhibitor, and as a solvent for various organic compounds. It has also been used in the development of new drugs, as well as in the synthesis of dyes and pigments.
Aplicaciones Científicas De Investigación
Chromatographic Studies : 2-Ethylbenzamide has been studied in chromatography. Lehtonen (1983) investigated the retention of N-ethylbenzamides, including this compound, in liquid chromatography, suggesting potential in quantitative structure-retention relationships (Lehtonen, 1983).
Organometallic Chemistry : In a study on platinum-catalyzed hydroamination, Wang and Widenhoefer (2004) reported the synthesis of N-ethylbenzamide, which includes this compound, showcasing its relevance in organometallic reactions (Wang and Widenhoefer, 2004).
Peptide Synthesis : Kemp et al. (1974) explored the use of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in peptide synthesis, demonstrating its utility in forming 3-acyloxy-2-hydroxy-N-ethylbenzamides (Kemp et al., 1974).
Hydrogen Bonding Studies : Majewska et al. (2009) conducted studies on 2-hydroxy-N,N-diethylbenzamide, analyzing intramolecular versus intermolecular hydrogen bonding equilibria, indicating its significance in understanding hydrogen bonding behavior (Majewska et al., 2009).
Pharmacology : Klioze et al. (1979) investigated the synthesis and antihypertensive activity of various compounds, including N-ethylbenzamide, suggesting its potential in developing antihypertensive drugs (Klioze et al., 1979).
Insect Repellent Research : Alzogaray (2015) compared the effects of DEET and IR3535 on Rhodnius prolixus, where N,N-diethyl-3-methylbenzamide, a close relative of this compound, was studied, indicating its relevance in insect repellent research (Alzogaray, 2015).
Direcciones Futuras
While specific future directions for 2-Ethylbenzamide are not mentioned in the available literature, benzamides in general are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Therefore, future research may focus on developing new synthetic methods and exploring new applications for these compounds.
Mecanismo De Acción
Target of Action
2-Ethylbenzamide is a derivative of benzamide Benzamide derivatives are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
The amide is then formed after the removal of a water molecule .
Biochemical Pathways
Benzamides, in general, can influence a variety of biochemical pathways depending on their specific substitutions and the biological context .
Pharmacokinetics
Benzamides are slightly soluble in water and soluble in many organic solvents, which may influence their bioavailability .
Result of Action
Benzamides and their derivatives can have a variety of effects at the molecular and cellular level, depending on their specific substitutions and the biological context .
Análisis Bioquímico
Biochemical Properties
2-Ethylbenzamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the activation of protein kinases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as this compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I metabolic reactions, primarily oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation or sulfation, which increase their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Propiedades
IUPAC Name |
2-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFLKJXZOYBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570826 | |
| Record name | 2-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-97-7 | |
| Record name | 2-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)









![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)


